molecular formula C22H19BrN4O3 B280066 6-Amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B280066
M. Wt: 467.3 g/mol
InChI Key: ZDHQXOUQELQCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound with potential therapeutic applications. It is a pyrano-pyrazole derivative that has been synthesized through a multistep process involving various chemical reactions.

Mechanism of Action

The mechanism of action of 6-Amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, studies have suggested that it may exert its anticancer effects through the inhibition of specific signaling pathways involved in cancer cell growth and survival. It may also exert its anti-inflammatory effects through the inhibition of specific enzymes involved in the inflammatory response. Its potential therapeutic effects for Alzheimer's disease may be due to its ability to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of the disease.
Biochemical and Physiological Effects
6-Amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. Animal studies have also demonstrated its potential as a therapeutic agent for Alzheimer's disease. However, further studies are needed to fully understand its effects on the human body.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its potential therapeutic applications. It may be useful in studying the mechanisms of cancer cell growth and survival, inflammation, and Alzheimer's disease. However, one limitation is its complex synthesis method, which may make it difficult to obtain in large quantities for use in experiments.

Future Directions

For research on 6-Amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile include further studies on its mechanisms of action and potential therapeutic applications. It may also be useful to investigate its effects on other diseases and conditions, such as Parkinson's disease and multiple sclerosis. Additionally, further research on its synthesis method may lead to the development of more efficient and cost-effective methods for obtaining this compound.

Synthesis Methods

The synthesis of 6-Amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves a multistep process. The first step involves the reaction of 3-bromobenzaldehyde with 4-methoxyphenylacetic acid in the presence of a catalyst to form 3-(3-bromophenoxy)benzaldehyde. The second step involves the reaction of this intermediate with 4-methoxybenzylamine to form 3-(3-bromophenoxy)-N-(4-methoxybenzyl)benzamide. The third step involves the reaction of this intermediate with ethyl acetoacetate in the presence of a catalyst to form 6-amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

Scientific Research Applications

6-Amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has potential applications in scientific research. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models. Additionally, it has been shown to have potential as a therapeutic agent for Alzheimer's disease, with studies demonstrating its ability to inhibit the aggregation of amyloid-beta peptides.

properties

Molecular Formula

C22H19BrN4O3

Molecular Weight

467.3 g/mol

IUPAC Name

6-amino-4-[3-[(3-bromophenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C22H19BrN4O3/c1-12-19-20(17(10-24)21(25)30-22(19)27-26-12)13-6-7-18(28-2)14(8-13)11-29-16-5-3-4-15(23)9-16/h3-9,20H,11,25H2,1-2H3,(H,26,27)

InChI Key

ZDHQXOUQELQCHN-UHFFFAOYSA-N

SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC)COC4=CC(=CC=C4)Br

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC)COC4=CC(=CC=C4)Br

Origin of Product

United States

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